N-(2-Chloro-6-formylpyridin-4-YL)acetamide
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Overview
Description
N-(2-Chloro-6-formylpyridin-4-YL)acetamide is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a chloro group, a formyl group, and an acetamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-formylpyridin-4-YL)acetamide typically involves the reaction of 2-chloro-6-formylpyridine with acetamide under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-formylpyridin-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-(2-Chloro-6-carboxypyridin-4-YL)acetamide.
Reduction: N-(2-Chloro-6-hydroxymethylpyridin-4-YL)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloro-6-formylpyridin-4-YL)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-formylpyridin-4-YL)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro group can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but these interactions are believed to contribute to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide
Uniqueness
N-(2-Chloro-6-formylpyridin-4-YL)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H7ClN2O2 |
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Molecular Weight |
198.60 g/mol |
IUPAC Name |
N-(2-chloro-6-formylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(13)10-6-2-7(4-12)11-8(9)3-6/h2-4H,1H3,(H,10,11,13) |
InChI Key |
CYICVMKUJJWEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=C1)Cl)C=O |
Origin of Product |
United States |
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